CID 69885558

Description

Historical Context of Furosemide (B1674285) Discovery and Initial Chemical Characterization

The journey of furosemide began in the mid-20th century, a period marked by significant advancements in diuretic therapy. Following the discovery of chlorothiazide (B1668834) in 1957, which revolutionized the treatment of edema and hypertension, researchers sought more potent compounds. japi.orgamazonaws.com Scientists at Hoechst AG, namely K. Sturm, R. Muschaweck, and P. Hajdu, synthesized furosemide in 1959. japi.org It was subsequently released in 1962 in Germany and Italy, and later in 1964, it became more widely available. japi.organimalresearch.inforesearchgate.netblogspot.com

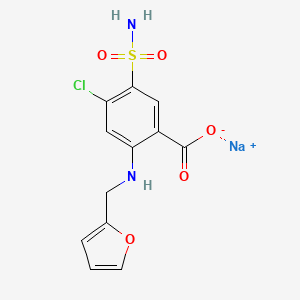

Furosemide, chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is an anthranilic acid derivative. wikipedia.orggpatindia.comderangedphysiology.com Its synthesis involves a multi-step process starting from 2,4-dichlorobenzoic acid, which is converted to 5-aminosulfonyl-4,6-dichlorobenzoic acid through reactions with chlorosulfonic acid and then ammonia. gpatindia.comnih.gov The final step involves the reaction of this intermediate with furfurylamine (B118560) to produce furosemide. gpatindia.com

The initial chemical characterization of furosemide revealed a white, microcrystalline powder with a melting point of approximately 206°C. nih.govaip.org It is slightly soluble in water, chloroform, and ether, but soluble in acetone, methanol (B129727), dimethylformamide, and aqueous solutions with a pH above 8. nih.govaip.org

Table 1: Physicochemical Properties of Furosemide

| Property | Value |

| IUPAC Name | 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid |

| Molecular Formula | C12H11ClN2O5S |

| Molar Mass | 330.74 g·mol−1 |

| Melting Point | 206°C (decomposes) |

| Appearance | White to slightly yellow crystalline powder |

| Solubility | Slightly soluble in water; soluble in alkaline solutions |

Data sourced from multiple chemical databases and research articles. wikipedia.orgnih.govaip.org

Contemporary Research Significance of Furosemide in Pharmaceutical Sciences

Furosemide's primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. wikipedia.orgdrugbank.compatsnap.comdroracle.ai This action prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and water. wikipedia.orgdrugbank.compatsnap.com This well-defined mechanism makes furosemide an invaluable tool for studying renal transport processes and the pathophysiology of fluid and electrolyte imbalances.

Contemporary research extends beyond its diuretic properties. Scientists are investigating furosemide and its derivatives for a variety of applications:

Drug Delivery and Formulation: Due to its poor and variable oral bioavailability (ranging from 10% to 90%), researchers are actively exploring new formulations to improve its absorption and consistency. mdpi.comdrug-dev.comnih.gov This includes the development of buccal tablets, floating matrix tablets, and co-crystals with other active pharmaceutical ingredients (APIs). mdpi.comunideb.hulapinjournals.comnih.gov For instance, creating a coordination complex of furosemide with magnesium has been shown to enhance its absorption efficiency and consistency. drug-dev.com

Synthesis of Novel Compounds: Furosemide serves as a synthetic intermediate for creating new heterocyclic derivatives with potential pharmacological activities, such as pyrazole (B372694), pyrrole (B145914), and pyrimidine (B1678525) compounds. researchgate.netuobaghdad.edu.iqresearchgate.net These new molecules are being screened for activities including antibacterial properties. researchgate.netuobaghdad.edu.iq

Diagnostic Tools: The "furosemide stress test" has emerged as a dynamic tool for predicting the progression of acute kidney injury (AKI). mdpi.com By assessing the kidney's response to a standardized dose of furosemide, clinicians can gain insights into tubular function. mdpi.comderangedphysiology.com

Exploring Other Cellular Mechanisms: Research has also delved into furosemide's interaction with other proteins, such as carbonic anhydrases. drugbank.comacs.org While its primary diuretic effect is independent of carbonic anhydrase inhibition, understanding these secondary interactions can provide a more complete picture of its pharmacological profile. wikipedia.orgdroracle.ai

Table 2: Key Research Areas for Furosemide

| Research Area | Focus | Key Findings/Applications |

| Renal Physiology | Study of ion and water transport in the nephron | Elucidation of the role of the Na-K-2Cl cotransporter (NKCC2) |

| Drug Formulation | Improving bioavailability and delivery | Development of novel formulations like co-crystals and floating tablets |

| Medicinal Chemistry | Synthesis of new therapeutic agents | Use as a scaffold for creating new compounds with antibacterial and other activities |

| Diagnostic Medicine | Predicting disease progression | Application in the furosemide stress test for acute kidney injury |

| Pharmacology | Investigating off-target effects | Study of interactions with proteins like carbonic anhydrases |

This ongoing research underscores the continued importance of furosemide not just as a therapeutic agent, but as a versatile chemical probe in the pharmaceutical sciences.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

41733-55-5 |

|---|---|

Molecular Formula |

C12H11ClN2NaO5S |

Molecular Weight |

353.73 g/mol |

IUPAC Name |

sodium 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |

InChI |

InChI=1S/C12H11ClN2O5S.Na/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19); |

InChI Key |

RSDYORUXBHNXHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Na] |

Other CAS No. |

41733-55-5 |

Pictograms |

Health Hazard |

Related CAS |

54-31-9 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Furosemide

Established Synthetic Pathways for Furosemide (B1674285) Production

The commercial synthesis of furosemide has evolved to ensure efficient and high-purity production of this vital pharmaceutical agent. The primary methods involve multi-step approaches that have been refined over time.

Multi-step Synthesis Approaches for Furosemide

The predominant commercial synthesis of furosemide originates from 2,4-dichlorobenzoic acid. google.com This starting material undergoes chlorosulfonation followed by ammoniation to yield the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid. google.comgpatindia.com The final step involves the condensation of this intermediate with furfurylamine (B118560) to produce furosemide. google.comgpatindia.com

An alternative pathway described in patent literature involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine in ethylene (B1197577) glycol. google.com Following the reaction, the solvent and excess furfurylamine are removed via distillation under reduced pressure. The resulting furosemide sodium salt is then crystallized from isopropyl alcohol, dissolved in water, decolorized with activated carbon, and finally crystallized as furosemide by adjusting the pH with glacial acetic acid. google.com Another patented method reports the direct precipitation of furosemide sodium salt from the condensation reaction mixture by adding water and a saturated sodium chloride solution. google.com The salt is then refined using a sodium bicarbonate solution before being dissolved in water and acidified to yield the final product. google.com

Optimization of Reaction Conditions in Furosemide Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and process efficiency in furosemide synthesis. Research has focused on several key parameters, including solvent choice, temperature, and reaction time.

Post-reaction purification processes have also been a subject of optimization. One approach involves dissolving the reaction mixture in a sodium hydroxide (B78521) solution, followed by extraction with dichloromethane (B109758) to remove non-polar and tar-like impurities. google.com The aqueous phase is then acidified to crystallize a crude form of furosemide. google.com This crude product is further purified by converting it to its sodium salt using a sodium carbonate solution and recrystallizing it. google.com Finally, the purified sodium salt is dissolved in water, and the pH is adjusted with glacial acetic acid to obtain the final furosemide drug substance. google.com

Synthesis of Furosemide Derivatives for Structure-Activity Relationship Investigations

To explore and potentially enhance the therapeutic profile of furosemide, numerous derivatives have been synthesized. These modifications often target the core structure to understand how chemical changes influence biological activity.

Design and Synthesis of Novel Heterocyclic Furosemide Derivatives

Furosemide has served as a starting point for the synthesis of various heterocyclic derivatives, including pyrazoles, pyrroles, and pyrimidines. uobaghdad.edu.iqresearchgate.net These heterocyclic rings are of significant interest in medicinal chemistry due to their diverse biological activities. uobaghdad.edu.iq

One synthetic strategy involves reacting a furosemide derivative with different nucleophiles to generate these new heterocyclic compounds. uobaghdad.edu.iq For example, the reaction of a modified furosemide intermediate with phenylhydrazine (B124118) can yield a pyrazole (B372694) derivative. uobaghdad.edu.iq Similarly, reactions with other appropriate reagents can lead to the formation of pyrrole (B145914) and pyrimidine (B1678525) derivatives. uobaghdad.edu.iq Another approach involves the reaction of 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid with acetylacetone (B45752) and triethylorthoformate in the presence of acetic acid and methanol (B129727) to produce a pyrimidine derivative. uobaghdad.edu.iq

The synthesis of these derivatives allows for the investigation of how different heterocyclic systems attached to the furosemide scaffold affect its pharmacological properties.

Spectroscopic Characterization of Synthesized Furosemide Analogs

The structural confirmation of newly synthesized furosemide analogs is essential and is typically achieved through a combination of spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (¹H-NMR) spectroscopy are commonly employed to elucidate the chemical structures of these novel compounds. uobaghdad.edu.iqresearchgate.net

For instance, in the synthesis of pyrazole, pyrrole, and pyrimidine derivatives of furosemide, FTIR and ¹H-NMR were used to confirm the successful incorporation of the heterocyclic moieties. uobaghdad.edu.iq Similarly, the characterization of other furosemide derivatives has been documented using these and other spectroscopic methods. researchgate.net

The table below summarizes the spectroscopic data for some representative furosemide derivatives.

| Derivative Type | Spectroscopic Method | Key Observations |

| Pyrazole Derivative | FTIR, ¹H-NMR | Confirmation of the pyrazole ring structure attached to the furosemide backbone. uobaghdad.edu.iq |

| Pyrrole Derivative | FTIR, ¹H-NMR | Evidence of the pyrrole ring formation. uobaghdad.edu.iq |

| Pyrimidine Derivative | FTIR, ¹H-NMR | Spectroscopic data consistent with the structure of the pyrimidine-furosemide conjugate. uobaghdad.edu.iq |

Solid-State Engineering of Furosemide through Co-crystallization and Complexation

Solid-state engineering offers a powerful approach to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. For furosemide, which exhibits poor water solubility, techniques like co-crystallization and complexation have been explored to enhance its solubility and dissolution rate. nih.govresearchgate.netchalcogen.ro

Co-crystals are crystalline structures composed of two or more different molecules, typically the API and a coformer, held together in the same crystal lattice by non-covalent bonds. pharmacyjournal.in The formation of co-crystals can be achieved through various methods, including solid-state grinding, liquid-assisted grinding, and solvent evaporation. nih.gov

Several novel co-crystals of furosemide have been successfully prepared using pharmaceutically acceptable coformers such as caffeine, urea (B33335), p-aminobenzoic acid, acetamide, nicotinamide, isonicotinamide (B137802), adenine, and cytosine. nih.govresearchgate.net These co-crystals were synthesized using liquid-assisted grinding and characterized by a suite of analytical techniques including powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and various spectroscopic methods (infrared, Raman, near-infrared, and solid-state NMR). nih.govresearchgate.net

The stability and solubility of these co-crystals were found to vary depending on the coformer. For example, the co-crystals with caffeine, adenine, and cytosine demonstrated good stability in a 10% ethanol-water slurry for up to 48 hours, with no significant dissociation back to furosemide. nih.govresearchgate.net In contrast, co-crystals formed with urea, p-aminobenzoic acid, acetamide, nicotinamide, and isonicotinamide tended to transform back to furosemide within 24 hours under the same conditions. nih.gov

Notably, the stable co-crystals exhibited significantly improved solubility compared to furosemide alone. The solubility of the furosemide-cytosine, furosemide-adenine, and furosemide-caffeine co-crystals was approximately 11-fold, 7-fold, and 6-fold higher than that of pure furosemide, respectively. nih.govresearchgate.net

Complexation with cyclodextrins is another strategy employed to enhance the solubility of furosemide. Inclusion complexes of furosemide with β-cyclodextrin have been synthesized using co-precipitation and freeze-drying methods. chalcogen.ro Characterization of these complexes confirmed the inclusion of the phenyl ring of furosemide within the nonpolar cavity of the β-cyclodextrin molecule, leading to improved aqueous solubility. chalcogen.ro

The table below provides a summary of some furosemide co-crystals and their reported solubility enhancement.

| Coformer | Method of Preparation | Solubility Enhancement (approximate) |

| Caffeine | Liquid-assisted grinding | 6-fold nih.govresearchgate.net |

| Adenine | Liquid-assisted grinding | 7-fold nih.govresearchgate.net |

| Cytosine | Liquid-assisted grinding | 11-fold nih.govresearchgate.net |

Mechanochemical Synthesis of Furosemide Co-crystals with Other Active Pharmaceutical Ingredients

Mechanochemistry, an eco-friendly approach that involves grinding or milling, has emerged as a valuable technique for synthesizing pharmaceutical co-crystals. nih.gov This method can be performed without solvents or with minimal amounts of liquid, making it a green alternative to traditional solution-based methods. nih.gov The design of drug-drug multicomponent pharmaceutical solids is a modern approach in drug development aimed at modulating the physicochemical properties of active pharmaceutical ingredients (APIs) to improve characteristics like bioavailability. ugr.es

In the context of furosemide, mechanochemical synthesis has been employed to create co-crystals with other APIs, particularly non-steroidal anti-inflammatory drugs (NSAIDs) such as ethenzamide and piroxicam (B610120). ugr.escsic.es These NSAIDs are often prescribed alongside furosemide. ugr.es The process typically involves liquid-assisted grinding, where a small amount of solvent is added to facilitate the co-crystallization process. researchgate.netmdpi.com

For instance, drug-drug co-crystals of furosemide with ethenzamide and piroxicam have been synthesized by milling the components in a 1:1 stoichiometric ratio. researchgate.net Research has also documented the formation of a 1:1 co-crystal of furosemide with urea using liquid-assisted grinding. mdpi.com The resulting novel solid materials are then subjected to thorough solid-state characterization using techniques like powder and single-crystal X-ray diffraction, infrared spectroscopy, and thermal analysis. ugr.escsic.es These analyses help in understanding the new physicochemical properties of the APIs in the co-crystal formulation. ugr.es While these studies have shown improvements in the solubility of the NSAIDs, the solubility of furosemide in these specific co-crystals was not enhanced. ugr.escsic.es

Table 1: Examples of Mechanochemically Synthesized Furosemide Co-crystals

| Co-former (API) | Stoichiometric Ratio (Furosemide:Co-former) | Synthetic Method |

|---|---|---|

| Ethenzamide | 1:1 | Liquid-Assisted Grinding |

| Piroxicam | 1:1 | Liquid-Assisted Grinding |

| Urea | 1:1 | Liquid-Assisted Grinding |

Inclusion Complex Formation of Furosemide with Cyclodextrins

Inclusion complexation with cyclodextrins represents another significant strategy to improve the properties of furosemide. chalcogen.roresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which can encapsulate guest molecules, like furosemide. chalcogen.ro This encapsulation can lead to enhanced solubility, stability, and bioavailability of the guest drug. researchgate.netresearchgate.net

The interaction between furosemide and cyclodextrins, such as β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-7-β-cyclodextrin (SBE-7-β-CD), has been extensively studied. chalcogen.ronih.govnih.gov The formation of these inclusion complexes has been shown to significantly increase the aqueous solubility of furosemide. nih.govresearchgate.net For example, complexation with HP-β-CD resulted in an 11-fold increase in furosemide's solubility. researchgate.net The primary driving force for this complexation is the inclusion of the phenyl ring of the furosemide molecule into the nonpolar cavity of the cyclodextrin (B1172386). chalcogen.roresearchgate.net

Several methods are utilized for the preparation of furosemide-cyclodextrin inclusion complexes in the solid state. These techniques are crucial as the chosen method can influence the properties of the final product. nih.gov

Commonly employed synthetic methods include:

Co-precipitation: This method involves dissolving both furosemide and the cyclodextrin in a suitable solvent system, followed by precipitation of the complex. chalcogen.ronih.gov For instance, furosemide dissolved in ethanol (B145695) can be added to an aqueous solution of β-cyclodextrin, leading to the precipitation of the complex after a period of stirring. chalcogen.ro

Freeze-drying (Lyophilization): In this technique, an aqueous solution containing both furosemide and the cyclodextrin is frozen and then subjected to a vacuum to sublimate the water, leaving behind the solid inclusion complex. chalcogen.ronih.govnih.gov This method is often favored as it can lead to products with superior dissolution properties. researchgate.netingentaconnect.com

Kneading: This method involves mixing furosemide and the cyclodextrin with a small amount of a solvent to form a paste, which is then dried. nih.govnih.gov Studies have shown that complexes prepared by the kneading method can exhibit the fastest dissolution profiles. nih.gov

Co-grinding: This mechanochemical approach involves grinding the drug and cyclodextrin together, sometimes with the addition of a small amount of water, to form nanoparticles of the complex. ekb.egmdpi.com

Physical Mixture: For comparison purposes, a simple physical mixture of furosemide and the cyclodextrin is often prepared by blending the two powders. chalcogen.ronih.gov

Table 2: Synthetic Methods for Furosemide-Cyclodextrin Complexes

| Method | Description |

|---|---|

| Co-precipitation | Dissolution of components and subsequent precipitation of the complex. chalcogen.ro |

| Freeze-drying | Sublimation of a frozen aqueous solution of the components. chalcogen.ro |

| Kneading | Mixing components with a small amount of solvent to form a paste, followed by drying. nih.gov |

| Co-grinding | Grinding the components together, a mechanochemical approach. ekb.eg |

| Physical Mixture | Simple blending of the powdered components. nih.gov |

The formation and stoichiometry of furosemide-cyclodextrin complexes are confirmed through various analytical techniques that provide evidence of the interaction between the host and guest molecules.

Phase solubility studies, based on the Higuchi and Connors method, are frequently used to determine the stoichiometry and stability constant of the complex in solution. nih.govnih.gov For furosemide with β-cyclodextrin, these studies have revealed a Bs-type diagram, indicating the formation of a 1:1 molar ratio inclusion complex. nih.gov The stability constant (Kc) for this complex has been reported to be 823.5 M⁻¹. nih.gov With α-cyclodextrin, the stability constants were found to be 625 M⁻¹ and 485 M⁻¹, while with β-cyclodextrin, values of 1015 M⁻¹ and 1377 M⁻¹ have been reported using different techniques. ekb.eg

In the solid state, several characterization techniques are employed:

Differential Scanning Calorimetry (DSC): DSC analysis of the inclusion complex often shows the disappearance or shifting of the endothermic peak corresponding to the melting point of furosemide (around 210-218°C), which suggests the formation of the complex. chalcogen.roresearchgate.net

X-ray Diffractometry (XRD): Powder XRD patterns of the inclusion complex typically show a different diffraction pattern compared to the physical mixture of the individual components, indicating the formation of a new crystalline structure. chalcogen.ronih.gov

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the complex compared to the individual components, such as the reduction in intensity of the sharp signal from the sulphonamide group in furosemide, can confirm complexation. researchgate.netnih.gov

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR is a powerful tool for elucidating the structure of the inclusion complex in solution. Shifts in the proton signals of both furosemide and the cyclodextrin upon complexation provide direct evidence of inclusion. chalcogen.ronih.gov Two-dimensional NMR techniques, such as ROESY, can further determine the specific orientation of the furosemide molecule within the cyclodextrin cavity, showing that the furan (B31954) ring of furosemide enters the cavity. nih.gov

Scanning Electron Microscopy (SEM): SEM images can visually differentiate the morphology of the inclusion complex from the crystalline structures of the pure drug and cyclodextrin. chalcogen.roresearchgate.net

Table 3: Characterization Techniques for Furosemide-Cyclodextrin Complexes

| Technique | Findings |

|---|---|

| Phase Solubility Studies | Typically indicates a 1:1 stoichiometry for furosemide-β-cyclodextrin complexes. nih.govmdpi.com |

| Differential Scanning Calorimetry (DSC) | Disappearance or shift of the furosemide melting peak. chalcogen.ro |

| X-ray Diffractometry (XRD) | Formation of a new crystalline pattern different from the physical mixture. chalcogen.ro |

| Infrared (IR) Spectroscopy | Alterations in characteristic absorption bands of furosemide. researchgate.net |

| ¹H-NMR Spectroscopy | Chemical shift changes confirming the inclusion of the furosemide's phenyl ring. chalcogen.ro |

| Scanning Electron Microscopy (SEM) | Shows morphological changes from crystalline components to the complex. researchgate.net |

Advanced Analytical Methodologies for Furosemide Characterization and Quantification

Chromatographic Techniques for Furosemide (B1674285) Analysis

Chromatography stands as a cornerstone for the separation and analysis of furosemide. Its versatility allows for the development of specific methods tailored to different analytical needs, from routine quality control to complex bioanalytical studies. Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Thin-Layer Chromatography (TLC), Micellar Liquid Chromatography (MLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), are regularly employed for furosemide analysis. tandfonline.comijpbs.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Furosemide

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of furosemide. ijpbs.com Method development often involves optimizing the mobile phase composition, stationary phase, flow rate, and detection wavelength to achieve adequate separation and sensitivity.

A common approach involves reversed-phase HPLC, utilizing a C18 column. turkjps.orgbjbs.com.br For instance, a method for quantifying furosemide in solubility studies used a Waters Spherisorb ODS2 C18 column with a mobile phase of 0.01M potassium dihydrogen phosphate (B84403) (pH 5.5) and methanol (B129727) (70:30 v/v). turkjps.org The analysis was performed at a flow rate of 1 mL/min with UV detection at 235 nm, resulting in a retention time of approximately 7.0 minutes. turkjps.org This method demonstrated linearity in the concentration range of 0.5 to 50 µg/mL with a limit of quantification (LOQ) of 320 ng/mL. turkjps.org

Another validated HPLC method for furosemide injection analysis employed an Inertsil ODS-3V C18 column with a mobile phase of 1% glacial acetic acid and acetonitrile (B52724) (50:50 v/v). bjbs.com.brrebibio.net Detection was carried out at 272 nm, with a retention time of 7.03 minutes. bjbs.com.br This method was validated according to ICH guidelines and proved to be linear over a concentration range of 10-120 µg/mL, with a correlation coefficient of 0.9998. bjbs.com.br

The validation of HPLC methods is critical to ensure their reliability. Key validation parameters include linearity, accuracy, precision, specificity, robustness, and stability. bjbs.com.br For example, one study established the suitability of a method for routine analysis by demonstrating recovery rates close to the spiked amounts, indicating high accuracy. nih.gov

Interactive Data Table: HPLC Methods for Furosemide Analysis

| Parameter | Method 1 turkjps.org | Method 2 bjbs.com.br | Method 3 scielo.br |

| Column | Waters Spherisorb ODS2 C18 (250x4.6 mm, 5 µm) | Inertsil ODS-3V C18 (250x150 mm, 5 µm) | Zorbax Eclipse XDB-C8 (4.6x150 mm, 5 µm) |

| Mobile Phase | 0.01M KH2PO4 (pH 5.5) and Methanol (70:30 v/v) | 1% Glacial Acetic Acid and Acetonitrile (50:50 v/v) | Not specified |

| Flow Rate | 1 mL/min | 1.0 mL/min | 1 mL/min |

| Detection (UV) | 235 nm | 272 nm | 233 nm |

| Retention Time | ~7.0 min | 7.03 min | Not specified |

| Linearity Range | 0.5 - 50 µg/mL | 10 - 120 µg/mL | 0.1 - 4.0 mg/L |

| LOQ | 320 ng/mL | Not specified | 0.144 mg/L |

| LOD | Not specified | Not specified | 0.048 mg/L |

| Application | In vitro solubility studies | Furosemide injection analysis | Furosemide quantification in water |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Furosemide Quantification

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, primarily in terms of speed and solvent consumption. chemrj.org This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising resolution.

A stability-indicating UPLC method was developed for the simultaneous estimation of furosemide and spironolactone (B1682167). chemrj.org This method employed a BEH C18 column (100mm × 2.1mm, 1.7µm) and a mobile phase consisting of a mixture of NaH2PO4·H2O and acetonitrile (57:43 v/v), with a run time of just 6 minutes. chemrj.org The detection was performed at 235 nm, and the retention times for furosemide and spironolactone were 1.639 and 5.154 minutes, respectively. chemrj.org

UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification of furosemide in biological matrices. dshs-koeln.de One such method developed for diuretics in doping control could analyze 44 different compounds, including furosemide, within a 10-minute run time. dshs-koeln.de This highlights the high-throughput capabilities of UPLC. Another application demonstrated the quantification of warfarin (B611796) and furosemide in human and rat plasma, achieving a lower limit of quantification (LLOQ) of 100 pg/mL for furosemide. waters.com The use of an ACQUITY Premier UPLC System with MaxPeak High-Performance Surfaces technology helps to reduce non-specific adsorption of analytes, which is particularly beneficial for achieving low detection limits. waters.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications in Furosemide Analysis

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), provide simple, cost-effective, and high-throughput alternatives for furosemide analysis. ajgreenchem.comajgreenchem.com HPTLC utilizes TLC plates with finer particle sizes, leading to better resolution and the potential for quantitative analysis. nih.gov

A validated HPTLC method for quantifying furosemide in human plasma used silica (B1680970) gel 60 F254 precoated plates. ajgreenchem.comajgreenchem.com The mobile phase consisted of a mixture of isopropyl alcohol, formic acid, ethyl acetate (B1210297), chloroform, and toluene (B28343) (1.5:1:0.5:3:4, v/v/v/v/v), with densitometric detection at 271 nm. ajgreenchem.comajgreenchem.com This method showed a strong linear correlation in the concentration range of 300–2100 ng/band and had a lower limit of quantification of 50 ng/band. ajgreenchem.comajgreenchem.comajgreenchem.com The intra-day and inter-day precision were below 2%, demonstrating good reproducibility. ajgreenchem.comajgreenchem.com

Another HPTLC method was developed for the simultaneous determination of furosemide and spironolactone in tablet formulations. biotech-asia.orgresearchgate.net This method used a mobile phase of ethyl acetate and hexane (B92381) (80:20, v/v) and detection at 272 nm. researchgate.net HPTLC methods are particularly suitable for quality control laboratories due to their speed, low cost, and reduced solvent consumption. biotech-asia.org

Interactive Data Table: HPTLC Methods for Furosemide Analysis

| Parameter | Method 1 ajgreenchem.comajgreenchem.com | Method 2 ekb.eg | Method 3 researchgate.net |

| Stationary Phase | Silica gel 60 F254 precoated TLC plates | TLC precoated silica gel 60 F254 aluminum plate | Precoated silica gel G 60 F254 HPTLC plates |

| Mobile Phase | Isopropyl alcohol:formic acid:ethyl acetate:chloroform:toluene (1.5:1:0.5:3:4) | Chloroform:methanol:glacial acetic acid (7.5:2:0.5) | Ethyl acetate:hexane (80:20) |

| Detection | Densitometric at 271 nm | UV at 234 nm | Densitometric at 272 nm |

| Linearity Range | 300–2100 ng/band | 200–1200 ng/band | Not specified |

| LLOQ | 50 ng/band | Not specified | Not specified |

| Application | Furosemide in human plasma | Furosemide in pharmaceutical preparations | Furosemide and spironolactone in tablets |

Micellar Liquid Chromatography (MLC) for Furosemide Determination

Micellar Liquid Chromatography (MLC) is a variation of reversed-phase HPLC that uses a mobile phase containing a surfactant at a concentration above its critical micelle concentration. nih.gov This technique is particularly useful for the direct injection of biological fluids, such as urine, simplifying sample preparation. nih.govrsc.org

A sensitive and selective MLC procedure was developed for the determination of furosemide in urine samples. nih.govrsc.org This method utilized a C18 reversed-phase column and a micellar mobile phase of 0.05 mol/L sodium dodecyl sulfate (B86663) (SDS) with 6% v/v propanol (B110389) and a phosphate buffer at pH 3. nih.govrsc.orgrsc.org This mobile phase was effective in resolving furosemide from its photochemical degradation products. rsc.orgrsc.org The limit of quantification for this method was 0.15 µg/mL. nih.govrsc.org

MLC has also been successfully applied to the analysis of furosemide in various pharmaceutical dosage forms, including tablets, capsules, and injectables. nih.gov A mobile phase of 0.06 M SDS with 8% propanol was used to assay furosemide in these formulations, with label claim percentages ranging from 95-102% and coefficients of variation between 0.05-1.3%. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Furosemide Quantification and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net This makes it a powerful tool for the quantification and identification of furosemide, especially in complex biological matrices. nih.govnih.gov

A rapid and specific LC-MS assay was developed for the determination of furosemide in human plasma. nih.gov The method involved liquid-liquid extraction and used a Shim-Pack GLC-CN column with a mobile phase of acetonitrile and 20 mM ammonium (B1175870) acetate buffer (pH 7, 4:1 v/v). nih.gov The mass spectrometer was operated in the negative single ion monitoring mode, with atmospheric pressure chemical ionization (APCI) as the ionization source. researchgate.netnih.gov The assay was linear over the range of 50-2,000 ng/mL, with a detection limit of 10 ng/mL. nih.gov

More recently, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for even greater sensitivity and specificity. nih.gov One such method for furosemide quantification in infant urine had an assay range of 0.100–50.0 μg/mL. nih.gov This robust assay allows for the accurate and precise quantification of furosemide in very small sample volumes (10 μL). nih.gov Another LC-MS/MS method used furosemide as an internal standard for the quantification of valproic acid in human plasma. thieme-connect.com

Spectroscopic and Electrochemical Methods for Furosemide Determination

Besides chromatographic techniques, various spectroscopic and electrochemical methods are employed for the determination of furosemide. ijpbs.comekb.eg These methods can offer advantages in terms of simplicity, speed, and cost-effectiveness.

Spectrophotometric methods are commonly used for the quantification of furosemide in pharmaceutical preparations. jmchemsci.comresearchgate.net These methods are often based on the native UV absorbance of furosemide or on the formation of colored complexes. ekb.egjmchemsci.com For example, a spectrophotometric method based on a charge transfer reaction with pyrogallol (B1678534) reagent was developed, with the resulting bluish-green complex showing maximum absorption at 610 nm. jmchemsci.com This method was linear in the concentration range of 1-20 µg/mL. jmchemsci.com Other methods involve oxidative coupling reactions or complex formation with reagents like 2,4-dihydroxy benzaldehyde. ekb.eg

Spectrofluorimetric methods have also been reported, which rely on the native fluorescence of furosemide or the quenching of fluorescence of other compounds. ekb.eg One method is based on the quenching of the fluorescence of nitrogen-doped carbon quantum dots by furosemide and is linear over the range of 0.1 to 1.0 μg/mL. ekb.eg

Electrochemical methods offer high sensitivity and are suitable for the determination of furosemide in various samples. ekb.eg These methods often involve the use of modified electrodes to enhance the electrochemical response. A glassy carbon electrode modified with reduced graphene oxide has been used for the determination of furosemide in natural waters, providing a linear range of 1–600 μmol/L. ekb.eg Another method utilized a glassy carbon electrode modified with poly(3,4-ethylenedioxythiophene):polystyrene sulfonate to detect furosemide via differential pulse voltammetry, with a determination range of 6.0×10⁻⁶ to 1.0×10⁻⁴ M. ekb.eg

Interactive Data Table: Spectroscopic and Electrochemical Methods for Furosemide

| Method Type | Technique | Principle | Linear Range | Application | Reference |

| Spectroscopic | UV-Vis Spectrophotometry | Charge transfer with pyrogallol | 1-20 µg/mL | Pharmaceutical preparations | jmchemsci.com |

| Spectroscopic | UV-Vis Spectrophotometry | Oxidative coupling with 1-Naphthylamine-4-sulfonic acid | Not specified | Not specified | ekb.eg |

| Spectroscopic | Spectrofluorimetry | Quenching of nitrogen-doped carbon quantum dots | 0.1 - 1.0 µg/mL | Pharmaceutical tablets and spiked human plasma | ekb.eg |

| Electrochemical | Amperometry | Modified glassy carbon electrode (reduced graphene oxide) | 1 - 600 µmol/L | Natural waters | ekb.eg |

| Electrochemical | Differential Pulse Voltammetry | Modified glassy carbon electrode (PEDOT:PSS) | 6.0x10⁻⁶ - 1.0x10⁻⁴ M | Not specified | ekb.eg |

UV-Visible Spectrophotometry for Furosemide Quantification and Degradation Studies

UV-Visible spectrophotometry is a widely employed technique for the quantification of furosemide in pharmaceutical dosage forms and for studying its degradation. This method is valued for its simplicity, cost-effectiveness, and reproducibility.

A common approach involves measuring the absorbance of a furosemide solution at its maximum absorption wavelength (λmax). For instance, a study utilizing water as a solvent identified the λmax of furosemide at 277 nm. ijpsjournal.com The method demonstrated linearity in the concentration range of 5–25 µg/ml, with a high correlation coefficient (R²) of 0.999, indicating a strong linear relationship between absorbance and concentration. ijpsjournal.com The precision of this method was confirmed with a relative standard deviation (RSD) of 0.123%, and accuracy was established with recovery values between 98% and 101%. ijpsjournal.com The limit of quantitation (LOQ), the lowest concentration that can be reliably quantified, was determined to be 6.84 µg/ml. ijpsjournal.com

Degradation studies are crucial for assessing the stability of a drug under various stress conditions. UV-Visible spectrophotometry can be used to quantify the remaining intact drug after exposure to conditions such as acid, base, heat, and light. ajpsonline.comresearchgate.net Research has shown that furosemide is particularly susceptible to degradation in acidic environments and when exposed to heat. ajpsonline.comresearchgate.net In contrast, it exhibits slight degradation in basic solutions and under UV light. ajpsonline.comresearchgate.net One study that investigated the photodegradation of furosemide in an aqueous solution found that it was completely degraded after 48 hours of exposure to natural light. scielo.br The primary photodegradation product was identified as 4-chloro-5-sulfamoylanthranilic acid (CSA). scielo.br

Table 1: UV-Visible Spectrophotometric Methods for Furosemide Quantification

| Parameter | Value | Reference |

| λmax | 277 nm | ijpsjournal.com |

| Solvent | Water | ijpsjournal.com |

| Linearity Range | 5–25 µg/ml | ijpsjournal.com |

| Correlation Coefficient (R²) | 0.999 | ijpsjournal.com |

| Precision (%RSD) | 0.123% | ijpsjournal.com |

| Accuracy (Recovery) | 98-101% | ijpsjournal.com |

| Limit of Quantitation (LOQ) | 6.84 µg/ml | ijpsjournal.com |

Spectrofluorimetry in Furosemide Analysis

Spectrofluorimetry offers a sensitive alternative for the determination of furosemide, particularly in biological fluids. nih.gov This technique relies on the principle that a molecule absorbs light at a specific wavelength and then emits light at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte.

One spectrofluorimetric method involves the quenching of the native fluorescence of a reagent by furosemide. For example, a method using acriflavine (B1215748) as a fluorescent reagent has been developed. researchgate.netekb.eg In this method, furosemide forms an ion-associated complex with acriflavine in a Britton-Robinson buffer medium, which leads to a decrease in the fluorescence intensity of acriflavine. researchgate.netekb.eg The fluorescence quenching is measured at an emission wavelength of 505 nm after excitation at 265 nm. researchgate.netekb.eg This method demonstrated a rectilinear relationship between fluorescence and concentration in the range of 2.0-10 µg/ml, with a correlation coefficient of 0.9991 and a detection limit of 0.2 µg/ml. researchgate.net

Another approach utilizes the quenching of fluorescence of nitrogen-doped carbon quantum dots by furosemide. ekb.eg This method was found to be linear over the concentration range of 0.1 to 1.0 μg/mL with a limit of quantitation (LOQ) of 0.087 μg/mL. ekb.eg Spectrofluorimetric methods have been successfully applied to the analysis of furosemide in pharmaceutical tablets and spiked human plasma. ekb.eg

Table 2: Spectrofluorimetric Methods for Furosemide Analysis

| Method | Reagent | Principle | Excitation λ (nm) | Emission λ (nm) | Linearity Range (µg/ml) | Detection Limit (µg/ml) | Reference |

| Method 1 | Acriflavine | Fluorescence Quenching | 265 | 505 | 2.0-10.0 | 0.2 | researchgate.netekb.eg |

| Method 2 | Nitrogen-doped carbon quantum dots | Fluorescence Quenching | Not Specified | Not Specified | 0.1-1.0 | 0.087 (LOQ) | ekb.eg |

Electrochemical Detection Methods for Furosemide

Electrochemical methods provide a rapid, sensitive, and cost-effective means for the determination of furosemide. These techniques are based on the measurement of the electrical response (e.g., current or potential) of an electroactive species, such as furosemide, at an electrode surface.

Various types of modified electrodes have been developed to enhance the sensitivity and selectivity of furosemide detection. One such method employs a glassy carbon electrode (GCE) chemically modified with reduced graphene oxide (CRGO) for the amperometric determination of furosemide in natural waters. ekb.eg Using an acetate buffer of pH 5.2, this method achieved a linear range of 1–600 μmol L−1 and a limit of detection of 0.7 μmol L−1. ekb.eg

Another approach utilizes a GCE modified with gold nanoparticles derived from tranexamic acid. ekb.eg The amperometric determination in a Britton Robinson buffer (pH 5) yielded a linear calibration plot in the range of 50 µM to 500 µM. ekb.eg Furthermore, a GCE modified with poly(3,4-ethylenedioxythiophene):polystyrene sulfonate has been used to detect furosemide via differential pulse voltammetry (DPV) in a phosphate buffer of pH 4. ekb.egacs.org This sensor displayed a wide determination range of 6.0×10−6 to 1.0×10−4 M with a detection limit of 2.0×10−6 M. acs.org

A novel electrochemical sensor based on a molecularly imprinted polymer, poly(o-phenylenediamine), has also been developed for the selective detection of furosemide. capes.gov.br This sensor, which operates by suppressing the oxidation of a redox probe in the presence of furosemide, demonstrated a linear response in the range of 1.0×10⁻⁷ to 7.0×10⁻⁶ mol L⁻¹ with a detection limit of 7.0×10⁻⁸ mol L⁻¹. capes.gov.br

Table 3: Electrochemical Methods for Furosemide Detection

| Electrode Modification | Technique | pH | Linear Range | Detection Limit | Reference |

| Reduced Graphene Oxide (CRGO) | Amperometry | 5.2 | 1–600 μmol L⁻¹ | 0.7 μmol L⁻¹ | ekb.eg |

| Tranexamic Acid-derived Gold Nanoparticles | Amperometry | 5 | 50–500 µM | Not Specified | ekb.eg |

| Poly(3,4-ethylenedioxythiophene):Polystyrene Sulfonate | Differential Pulse Voltammetry (DPV) | 4 | 6.0×10⁻⁶–1.0×10⁻⁴ M | 2.0×10⁻⁶ M | acs.org |

| Molecularly Imprinted Poly(o-phenylenediamine) | Not Specified | Not Specified | 1.0×10⁻⁷–7.0×10⁻⁶ mol L⁻¹ | 7.0×10⁻⁸ mol L⁻¹ | capes.gov.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Furosemide Structural Elucidation and Polymorphism Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and verification of furosemide. Solid-state NMR (ssNMR), in particular, provides detailed information about the molecular structure and packing in different crystalline forms, known as polymorphs.

NMR crystallography, which combines ssNMR with computational methods like density functional theory (DFT), has been used to verify the crystal structures of furosemide. worktribe.comnih.gov Studies have focused on resolving discrepancies in the crystallographic databases regarding the placement of a single hydrogen atom in the furosemide molecule. worktribe.comnih.govresearchgate.net By comparing experimental ssNMR data with calculated NMR parameters, researchers can validate the correct crystal structure. worktribe.comnih.gov

Investigations into the different polymorphs of furosemide (forms I, II, and III) have utilized ssNMR to understand the changes in NMR parameters due to different crystal packing effects. researchgate.net Techniques such as 1H-13C cross-polarization magic-angle spinning (CP/MAS) and refocused INEPT have been employed to assign the NMR signals to specific atoms within the furosemide molecule. researchgate.netresearchgate.net These studies provide insights into the subtle structural differences between polymorphs, which can have significant implications for the physical properties of the drug.

Fourier Transform Infrared (FTIR) Spectroscopy in Furosemide Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the characterization of furosemide, providing information about its functional groups and potential interactions with other substances.

The FTIR spectrum of pure furosemide exhibits characteristic sharp peaks corresponding to its various functional groups. rjptonline.orgresearchgate.net These include N-H stretching vibrations around 3400 cm⁻¹ and within the sulfonamide group at approximately 3349 and 3284 cm⁻¹. researchgate.net The C=O stretching vibration is observed around 1671 cm⁻¹, and the S=O stretching vibrations appear at about 1141 cm⁻¹ and 1322 cm⁻¹. researchgate.net

FTIR is frequently used to assess the compatibility of furosemide with excipients in pharmaceutical formulations. rjptonline.org By comparing the FTIR spectra of the pure drug with that of its physical mixtures or solid dispersions with carriers, it can be determined if any chemical interactions have occurred. The absence of significant shifts or the disappearance of characteristic peaks in the spectra of the mixtures indicates good compatibility between the drug and the excipients. rjptonline.org

Furthermore, a derivative FTIR spectroscopy method has been developed for the quantitative determination of furosemide in solid dosage forms. capes.gov.brnih.gov This method involves measuring the peak area of the second-order spectrum of the major spectral band at 1165 cm⁻¹, which corresponds to the SO2 stretching of furosemide. capes.gov.brnih.gov The method was validated in the range of 2 mg/mL to 20 mg/mL and showed good agreement with pharmacopoeial methods. capes.gov.brnih.gov

Capillary Electrophoresis Techniques for Furosemide Analysis

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of furosemide due to its high efficiency, short analysis time, and low consumption of reagents. tandfonline.com Various CE modes have been applied to the analysis of furosemide in both pharmaceutical formulations and biological samples. tandfonline.comresearchgate.net

Capillary Zone Electrophoresis (CZE) is a common CE technique used for furosemide analysis. One CZE method utilized a 3-(cyclohexylamino)-1-propanesulfonic acid buffer with UV detection. tandfonline.com Another CZE method, developed for the determination of furosemide in tablets, employed a 2.0 mmol L⁻¹ sodium tetraborate (B1243019) buffer (pH 9.3) with 10% methanol, achieving a migration time of 1.8 minutes. researchgate.net This method demonstrated good linearity in the range of 70.0 to 130.0 μg mL⁻¹ and was able to separate furosemide from its degradation products. researchgate.net

For enhanced sensitivity, especially in biological matrices like urine, CE has been coupled with more sensitive detection techniques. Capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection has been shown to allow for the direct injection and analysis of urine samples, which is a significant advantage over methods requiring prior extraction. nih.gov Furthermore, coupling CE with mass spectrometry (CE-MS) provides a highly specific and sensitive method for the confirmation of furosemide in biological fluids. nih.gov

Micellar electrokinetic chromatography (MEKC), a modification of CE, has also been used for the analysis of furosemide, often in combination with other diuretics. tandfonline.com

Table 4: Capillary Electrophoresis Methods for Furosemide Analysis

| CE Technique | Buffer/Electrolyte | Detection | Application | Key Findings | Reference |

| CZE | 2.0 mmol L⁻¹ sodium tetraborate (pH 9.3) with 10% methanol | UV (273 nm) | Tablets | Migration time: 1.8 min; Linear range: 70.0-130.0 μg mL⁻¹ | researchgate.net |

| CZE-LIF | Alkaline electrolyte | Laser-Induced Fluorescence | Urine | Allows direct injection of urine samples | nih.gov |

| CE-MS | Not Specified | Mass Spectrometry | Urine | Confirmatory analysis of furosemide | nih.gov |

| CZE | 3-(cyclohexylamino)-1-propanesulfonic acid | UV | Not Specified | Not Specified | tandfonline.com |

Titrimetric Methods for Furosemide Estimation

Titrimetric methods, also known as volumetric analysis, offer a classical and cost-effective approach for the estimation of furosemide in bulk drug and pharmaceutical formulations. ijbpas.com These methods are based on the reaction of a known concentration of a titrant with the analyte.

A common titrimetric method for furosemide involves its dissolution in a suitable solvent and titration with a standard alkaline solution, such as sodium hydroxide (B78521). ijbpas.comscribd.com Dimethylformamide is often used as the solvent, and an indicator like bromothymol blue is used to determine the endpoint of the titration, which is signaled by a color change from yellow to blue. scribd.com

To address the poor aqueous solubility of furosemide and to avoid the use of organic solvents, hydrotropic solubilization techniques have been employed. researchgate.netamazonaws.com One such method utilizes a concentrated urea (B33335) solution (e.g., 50%) to enhance the solubility of furosemide, allowing for its titration with sodium hydroxide in an aqueous medium. amazonaws.com Another approach uses a mixed hydrotropy concept, employing a combination of urea, sodium acetate, and sodium citrate (B86180) to increase the solubility of furosemide by more than 15-fold. researchgate.net

Another titrimetric method involves the direct titration of an acidified solution of furosemide with a bromate-bromide mixture using methyl orange as an indicator. scispace.com The quantification is based on a 1:0.333 reaction stoichiometry between furosemide and potassium bromate, and the method is applicable in the 2-20 mg range. scispace.com

Table 5: Titrimetric Methods for Furosemide Estimation

| Method | Titrant | Solvent/Solubilizing Agent | Indicator | Key Features | Reference |

| Alkalimetric Titration | 0.1 M Sodium Hydroxide | Dimethylformamide | Bromothymol Blue | Standard pharmacopoeial method | scribd.com |

| Hydrotropic Titration | 0.1 M Sodium Hydroxide | 50% Urea Solution | Bromothymol Blue | Avoids organic solvents | amazonaws.com |

| Mixed Hydrotropy Titration | 0.1 M Sodium Hydroxide | Urea, Sodium Acetate, Sodium Citrate | Bromothymol Blue | Significant solubility enhancement | researchgate.net |

| Bromometric Titration | Bromate-bromide mixture | Acidified solution | Methyl Orange | Applicable for 2-20 mg range | scispace.com |

Degradation Kinetics and Pathways of Furosemide

Forced Degradation Studies of Furosemide (B1674285)

Forced degradation, or stress testing, is a critical component in the development and validation of stability-indicating analytical methods. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation. ajpsonline.com This process helps to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule. amazonaws.com

Key conditions for forced degradation of furosemide include:

Acidic and basic hydrolysis

Oxidation

Thermal stress

Photolysis amazonaws.com

Studies have shown that furosemide is particularly sensitive to acidic conditions, heat, and light. ajpsonline.comresearchgate.net

Acidic Degradation Pathways of Furosemide

Furosemide demonstrates significant instability in acidic environments. ajpsonline.comjst.go.jp The primary degradation pathway under acidic conditions is hydrolysis. researchgate.netjst.go.jp This reaction involves the cleavage of the bond between the secondary amine and the methylene (B1212753) group. utripoli.edu.ly

The main degradation product formed through acid-catalyzed hydrolysis is 4-chloro-5-sulfamoylanthranilic acid (CSA), also known as saluamine. researchgate.nettandfonline.com The other product of this hydrolysis is furfuryl alcohol. researchgate.net The rate of this degradation is accelerated in the presence of hydrogen ions, indicating specific hydrogen ion catalysis on the undissociated form of furosemide. researchgate.netjst.go.jp One study noted that furosemide undergoes more extensive degradation in an acidic medium compared to basic, thermal, or photolytic stress. ajpsonline.com For instance, under physiological conditions in the stomach (pH 1.0 and 37°C), the half-life of furosemide was estimated to be 178 minutes. researchgate.net

Basic Degradation Pathways of Furosemide

In contrast to its behavior in acidic solutions, furosemide is relatively stable in alkaline (basic) conditions. researchgate.netjst.go.jp While some degradation does occur, it is generally much slower and less extensive than under acidic or thermal stress. ajpsonline.comresearchgate.net

One study subjected furosemide to 2N sodium hydroxide (B78521) at 70°C for two hours, which induced degradation. amazonaws.com However, the hydrolysis in the basic pH region is described as extremely slow. researchgate.net This relative stability in alkaline media is a key consideration for the preparation of furosemide solutions, which should be made in alkaline media and protected from light to minimize degradation. researchgate.net

Thermal Degradation Characteristics of Furosemide

Thermal stress is a significant factor in the degradation of furosemide. ajpsonline.comwisdomlib.org Studies have shown that furosemide decomposes upon heating. researchgate.net Thermogravimetric analysis (TGA) has shown that furosemide is thermally stable up to approximately 200°C, after which it undergoes a multi-step decomposition process. researchgate.netakjournals.com

Differential scanning calorimetry (DSC) reveals a sharp exothermic decomposition peak around 218°C. tandfonline.comresearchgate.net The primary thermal decomposition product identified at high temperatures is saluamine (4-chloro-5-sulfamoylanthranilic acid). tandfonline.com The formation of saluamine involves the cleavage of a C-N bond. tandfonline.com Another study suggested a two-stage decomposition process, with the initial loss of a water molecule due to dimerization, followed by the release of carbon dioxide, nitroxide, and a 2-methyl-furanyl ion. researchgate.net

Table 1: Thermal Decomposition Steps of Furosemide

| Temperature Range (°C) | Percentage Mass Loss (%) | Interpretation | Source |

|---|---|---|---|

| 200-250 | 4.68 | Elimination of substituent groups (NH2SO2 and COOH) | akjournals.com |

| 250-360 | 32.77 | ||

| 360-700 | 61.22 | Final pyrolysis of the compound | akjournals.com |

Photodegradation Mechanisms of Furosemide

Furosemide is known to be highly sensitive to light, and exposure to UV radiation can lead to significant degradation. researchgate.netutripoli.edu.ly The primary photodegradation pathway is photo-hydrolysis, which results in the formation of a yellow solution. researchgate.netutripoli.edu.ly This process occurs through the oxidation of the bond between the secondary amine and the methylene moiety. utripoli.edu.ly

The main products of photohydrolysis are 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol. researchgate.netutripoli.edu.lymdpi.com Furfuryl alcohol can be further converted to levulinic acid. researchgate.net The rate of photodegradation is faster in acidic solutions and can be influenced by the presence of other substances like human serum albumin, which can catalyze the degradation. researchgate.netnih.gov

The photodegradation of furosemide follows first-order kinetics. jst.go.jpjst.go.jp The unionized form of the furosemide molecule is the principal photolabile species. capes.gov.br Studies have also indicated that singlet oxygen is produced during the photolysis of furosemide, which can contribute to photo-induced damage. nih.govuchile.cl

Identification and Characterization of Furosemide Degradation Products

Several degradation products of furosemide have been identified and characterized using various analytical techniques. The most commonly reported degradation product, resulting from acidic, thermal, and photolytic stress, is 4-chloro-5-sulfamoylanthranilic acid (CSA), also known as saluamine. researchgate.nettandfonline.comscielo.br

In photodegradation studies, in addition to CSA, other products have been identified. One study using a D65 fluorescent lamp to irradiate a furosemide solution in a water-acetonitrile mixture identified four photodegradation products. jst.go.jpnih.govresearchgate.net These were isolated by preparative HPLC and characterized by LC/MS and NMR. jst.go.jpnih.govresearchgate.net

Identified photodegradation products include:

Product 1: 4-chloro-5-sulfamoylanthranilic acid (CSA) nih.govresearchgate.net

Product 3: 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid nih.govresearchgate.net

Product 4: Assumed to be methyl 2-((furan-2-ylmethyl)amino)-4-hydroxy-3-(methyleneamino)-5-sulfamoylbenzoate nih.govresearchgate.net

Product 2 was found to be unstable. nih.govresearchgate.net The formation of these products indicates that furosemide undergoes hydrolysis, substitution, and reaction with the solvent under light exposure. nih.gov Other studies have also reported the formation of furfuryl alcohol as a primary degradation product alongside CSA. researchgate.netutripoli.edu.lymdpi.com

Table 2: Identified Degradation Products of Furosemide

| Degradation Product | Stress Condition | Source |

|---|---|---|

| 4-chloro-5-sulfamoylanthranilic acid (CSA) | Acidic, Thermal, Photolytic | researchgate.nettandfonline.comscielo.br |

| Furfuryl alcohol | Photolytic, Acidic | researchgate.netutripoli.edu.lymdpi.com |

| 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid | Photolytic | nih.govresearchgate.net |

| Methyl 2-((furan-2-ylmethyl)amino)-4-hydroxy-3-(methyleneamino)-5-sulfamoylbenzoate | Photolytic | nih.govresearchgate.net |

| Levulinic acid | Photolytic (from furfuryl alcohol) | researchgate.net |

Development of Stability-Indicating Analytical Methods for Furosemide

The development of stability-indicating analytical methods (SIAMs) is essential for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. amazonaws.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity. amazonaws.comresearchgate.netmdpi.com

Several HPLC methods have been developed and validated for the determination of furosemide and its degradation products. amazonaws.comnih.govsemanticscholar.org These methods typically use a C18 or C8 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). amazonaws.comjst.go.jpscielo.br The detection wavelength is often set around 238 nm or 272 nm. amazonaws.comrebibio.net

A validated SIAM must be able to separate the furosemide peak from all known degradation product peaks. amazonaws.com For example, one developed RP-HPLC method successfully separated furosemide from its degradation products using a mobile phase of potassium dihydrogen orthophosphate, cetrimide, and 1-propanol. amazonaws.com Another method utilized a mobile phase of water-tetrahydrofuran-acetic acid. jst.go.jp The validation of these methods is performed according to ICH guidelines and includes parameters such as linearity, accuracy, precision, specificity, and robustness. mdpi.comsemanticscholar.org

Molecular and Cellular Mechanisms of Furosemide Action Preclinical Investigations

Inhibition of Ion Transporters and Channels by Furosemide (B1674285)

Furosemide exerts its principal effects by directly interacting with and inhibiting various ion transporters and channels, with a pronounced and specific action on the Na+-K+-2Cl- cotransporter.

Furosemide is a potent inhibitor of the Na+-K+-2Cl- (NKCC) cotransporter. medchemexpress.com Its diuretic effect is primarily achieved through the competitive inhibition of the NKCC2 isoform, which is predominantly expressed in the thick ascending limb of the loop of Henle in the kidney. drugbank.comderangedphysiology.com Furosemide competes with chloride for its binding site on the NKCC2 protein. derangedphysiology.com This inhibition prevents the transport and reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. youtube.comyoutube.com

While furosemide is known to inhibit both NKCC1 and NKCC2 isoforms, studies investigating its selectivity have yielded nuanced results. medchemexpress.com Research comparing its effects on rat medullary thick ascending limb (mTAL) NKCC2 and activated NKCC1 in erythrocytes and thymocytes found that furosemide inhibited both isoforms with similar potency. merckmillipore.com This suggests a lack of significant selectivity between the two isoforms when NKCC1 is in an activated state. merckmillipore.com The inhibitory concentration (IC50) for furosemide against NKCC2 has been reported to be approximately 7 μM. researchgate.net

Table 1: Potency of Furosemide on NKCC Isoforms

| Transporter | Model System | Potency (pIC50) |

|---|---|---|

| NKCC2 | Rat medullary thick ascending limb (mTAL) | 5.15 |

| NKCC1 | Rat erythrocyte (activated) | 5.04 |

| NKCC1 | Rat thymocyte (activated) | 5.21 |

In preclinical models of the renal tubule, furosemide's inhibition of NKCC2 directly translates to a significant reduction in sodium and chloride reabsorption. researchgate.net By blocking the primary pathway for NaCl reabsorption in the thick ascending limb, furosemide causes a substantial increase in the luminal concentration of these ions. japi.orgnih.gov Ex vivo studies using the doubly perfused kidney of Amphiuma have demonstrated that furosemide can inhibit volume reabsorption by approximately 80%. nih.gov This potent inhibition of ion and fluid reabsorption is the fundamental mechanism behind its diuretic effect. youtube.com The drug acts on the luminal membrane of the tubule cells, where it is delivered by active secretion via organic anion transporters in the proximal tubule. ru.nl The presence of sodium in the tubular lumen is essential for the furosemide-sensitive reabsorption of chloride. nih.gov

Beyond its primary action on NKCC2, preclinical studies have shown that furosemide can modulate other ion transport systems. It has been identified as an antagonist of GABAA receptors, with a notable selectivity for receptors containing the α6 subunit over those with the α1 subunit. medchemexpress.com In human erythrocytes, furosemide at micromolar concentrations has been shown to inhibit non-selective voltage-independent cation channels, leading to a decrease in intracellular calcium concentration. nih.gov Furthermore, research indicates that furosemide interacts with various efflux and uptake transporters. It is a substrate for the efflux transporters Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein 4 (MRP4). acs.orgresearchgate.net It has also been shown to inhibit the hepatic Na+-taurocholate cotransporting polypeptide (NTCP). wikipedia.org

Table 2: Furosemide's Effects on Other Ion Transport Systems

| Transporter/Channel | Effect | Model System |

|---|---|---|

| GABAA Receptors (α6-containing) | Antagonist | Not specified |

| Non-selective Cation Channels | Inhibition | Human Erythrocytes |

| BCRP (Breast Cancer Resistance Protein) | Substrate | In vitro transport assays |

| MRP4 (Multidrug Resistance-Associated Protein 4) | Substrate | In vitro transport assays |

| NTCP (Na+-taurocholate cotransporting polypeptide) | Inhibitor | Not specified |

Furosemide's Influence on Cellular Signaling Pathways (In vitro Models)

In vitro studies have revealed that furosemide can influence cellular signaling pathways independent of its direct effects on renal ion transport, particularly in the context of inflammation and cellular stress.

In vitro mechanism-of-action studies have demonstrated that furosemide can modulate cellular responses to stress. Specifically, in lipopolysaccharide (LPS)-stimulated microglial cells, furosemide treatment was shown to reduce the upregulation of several key endoplasmic reticulum (ER) stress marker genes. nih.gov The accumulation of unfolded or misfolded proteins in the ER triggers a state of stress and activates the unfolded protein response (UPR). nih.govumich.edu Furosemide was found to decrease the expression of markers associated with all three major branches of the UPR, including Grp78 (also known as HSPA5), Atf4, Chop (also known as DDIT3), total Xbp1 (tXbp1), and its spliced, active form (sXbp1). nih.gov This suggests that furosemide may have a protective effect against ER stress induced by inflammatory stimuli.

Table 3: Modulation of ER Stress Marker Genes by Furosemide in LPS-Stimulated Microglia

| ER Stress Marker Gene | Effect of Furosemide |

|---|---|

| Grp78 (HSPA5) | Reduced Upregulation |

| Atf4 | Reduced Upregulation |

| Chop (DDIT3) | Reduced Upregulation |

| tXbp1 (total) | Reduced Upregulation |

| sXbp1 (spliced) | Reduced Upregulation |

Furosemide has been shown to modulate the polarization of microglia, the resident immune cells of the central nervous system. nih.gov Microglia can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 state and the anti-inflammatory M2 state. nih.gov In vitro studies using LPS-stimulated microglia demonstrated that furosemide can downregulate the pro-inflammatory M1 phenotype while upregulating the anti-inflammatory M2 phenotype. nih.gov

This shift is characterized by several specific changes in cellular markers. Furosemide inhibited the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, and reduced the production of nitric oxide. nih.gov It also downregulated the messenger RNA (mRNA) level of the M1 marker Cd86 and the protein expression of COX-2 and iNOS. nih.gov Concurrently, furosemide enhanced the expression of anti-inflammatory markers associated with the M2 phenotype, including IL-1RA and arginase. nih.gov This dual action suggests a potential role for furosemide in resolving inflammation by promoting a shift from a neurotoxic to a more restorative microglial state. nih.gov

Table 4: Furosemide's Regulation of Microglial Phenotype Markers

| Phenotype | Marker | Effect of Furosemide |

|---|---|---|

| M1 (Pro-inflammatory) | TNF-α (secretion) | Inhibited |

| IL-6 (secretion) | Inhibited | |

| Nitric Oxide (production) | Inhibited | |

| Cd86 (mRNA) | Downregulated | |

| COX-2 (protein) | Downregulated | |

| iNOS (protein) | Downregulated | |

| M2 (Anti-inflammatory) | IL-1RA (expression) | Enhanced |

| Arginase (expression) | Enhanced |

Compound Name Index

Vasodilatory Effects of Furosemide: Underlying Molecular Mechanisms

Furosemide exerts vasodilatory effects that are independent of its diuretic action, contributing to its therapeutic utility. Preclinical investigations have primarily elucidated a mechanism involving the stimulation of prostaglandin synthesis.

The vasodilatory action of furosemide is significantly mediated by the increased production of prostaglandins, particularly prostaglandin E2 (PGE2). Furosemide has been shown to stimulate the deesterification of arachidonic acid from cellular phospholipids, making it available for metabolism by cyclooxygenase (COX) enzymes into prostaglandins nih.gov. This direct stimulation of PGE2 biosynthesis has been observed in the renal papilla and the thick ascending limb of Henle's loop nih.govnih.gov. The resulting increase in local prostaglandin concentrations leads to vasodilation.

The critical role of prostaglandins in furosemide-induced vasodilation is further substantiated by studies involving the inhibition of their synthesis. The administration of nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, which inhibit COX enzymes, has been demonstrated to block the renal vasodilatory and venodilator effects of furosemide nih.govnih.gov. This confirms that the vasodilatory response to furosemide is largely dependent on a functional prostaglandin synthesis pathway.

Beyond the well-established prostaglandin-mediated pathway, there is some evidence to suggest that furosemide may exert direct effects on vascular smooth muscle. One proposed mechanism is the opening of potassium channels in resistance arteries nih.govphysiology.org. The opening of these channels would lead to hyperpolarization of the vascular smooth muscle cell membrane, resulting in the closure of voltage-gated calcium channels, reduced intracellular calcium concentration, and subsequent vasodilation.

The following table summarizes key research findings from preclinical studies on the molecular mechanisms of furosemide-induced vasodilation:

| Experimental Model | Key Findings | Implied Molecular Mechanism |

| Anesthetized rats | Indomethacin attenuated the diuretic and natriuretic effects of furosemide. Furosemide directly increased PGE2 production in the thick ascending limb of Henle's loop in a dose-dependent manner. | Prostaglandin-mediated vasodilation nih.gov. |

| Conscious rabbits | Furosemide increased urinary PGE2 excretion and directly augmented papillary PGE2 synthesis in vitro. | Direct stimulation of prostaglandin synthesis nih.gov. |

| Isolated perfused afferent arterioles from mice | Furosemide caused dose-dependent vasodilation, an effect absent in vessels from NKCC1 knockout mice. | Inhibition of the Na-K-2Cl cotransporter (NKCC1) in vascular smooth muscle semanticscholar.org. |

| Human forearm vascular bed and dorsal hand vein | Local administration of furosemide induced a dose-dependent venodilation that was almost completely abolished by indomethacin. | Prostaglandin-mediated venodilation nih.govahajournals.org. |

Polymorphism, Solvates, and Amorphous Forms of Furosemide

Identification and Characterization of Furosemide (B1674285) Polymorphs

Several polymorphic forms of furosemide have been identified and characterized, commonly designated as Forms I, II, and III. researchgate.net Form I is the most thermodynamically stable of the known polymorphs under ambient conditions. researchgate.netacs.orgnsu.ru The presence of flexible moieties, such as the sulfonamide and furan (B31954) groups in the furosemide molecule, contributes to the occurrence of this conformational polymorphism. researchgate.netacs.org

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional arrangements of molecules within the different polymorphic forms of furosemide. researchgate.netacs.org These studies have revealed distinct crystal systems, space groups, and unit cell parameters for each polymorph.

Two polymorphs, in addition to the previously known Form I, were characterized, creating a trimorphic cluster. researchgate.netacs.orgacs.orgfigshare.comias.ac.in Form I crystallizes in the P1̅ space group, while the novel Forms II and III were identified in the P21/n and P1̅ space groups, respectively. researchgate.netacs.orgfigshare.comias.ac.in The most stable polymorph, Form I, is reported to have the highest crystal density. researchgate.net One crystallographic study reported the lattice parameters for Form I in the P1 space group as a = 10.467(12)Å, b = 15.801(15)Å, c = 9.584(10)Å, α = 71.87°, β = 115.04°, and γ = 108.48°. researchgate.net

| Polymorph | Crystal System | Space Group | Reference |

|---|---|---|---|

| Form I | Triclinic | P1̅ | researchgate.netacs.org |

| Form II | Monoclinic | P21/n | researchgate.netacs.org |

| Form III | Triclinic | P1̅ | researchgate.netacs.org |

The furosemide molecule possesses significant conformational flexibility, primarily due to the possible rotations around the bonds connected to the sulfamoyl and furanylmethylamino fragments. acs.orgacs.orgiucr.org This flexibility allows the molecule to adopt different conformations, which are then stabilized within the crystal lattices of the various polymorphs. acs.org

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, serve as powerful tools for distinguishing between the different polymorphs of furosemide, as they provide a characteristic fingerprint of the molecular solid. sci-hub.st Changes in molecular conformation and crystal packing among polymorphs lead to discernible differences in their spectra. sci-hub.st

X-ray Powder Diffraction (XRPD): XRPD is a key technique used to confirm the different crystalline forms of furosemide. researchgate.net The diffraction pattern for each polymorph is unique, allowing for their identification and quantification in a sample. researchgate.net For instance, the XRPD pattern of the commercial form of furosemide confirms that it is Form I. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can also effectively differentiate the polymorphs. jst.go.jpconicet.gov.ar Studies have shown distinct differences in the absorption bands, particularly in the region of 3500-3000 cm⁻¹, which corresponds to the stretching vibrations of the sulfonamide and secondary amine N-H groups. chemrxiv.org These spectral differences have been used to check the polymorphic form of recrystallized samples and to monitor for any crystal transitions during manufacturing processes. jst.go.jpconicet.gov.ar

Terahertz Time-Domain Spectroscopy (THz-TDS): This technique has been applied to identify five different modifications of furosemide. The distinct absorption spectra in the THz region are sensitive to the crystal structures, providing another method for polymorphic differentiation. researchgate.net

Formation and Characterization of Furosemide Solvates

Furosemide is known to form solvates with a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and 1,4-dioxane. acs.orgacs.orgiucr.orgfigshare.com The formation of these solvates can be influenced by crystallization conditions. For example, rapid crystallization using water as an antisolvent tends to form layered polymorphs of solvates, whereas slower crystallization via evaporation can promote the growth of channeled structures. acs.orgnsu.ru

The crystal structures of several furosemide solvates have been solved and analyzed. acs.orgnsu.ruresearchgate.net These structures differ from each other not only in the conformation of the furosemide molecule but also in their molecular packing. acs.orgnsu.ruresearchgate.net The arrangement of the solvent molecules within the crystal lattice is a key differentiating feature. In some solvate polymorphs, the solvent molecules are located in channels running through the crystal, while in others, they are arranged in layers between the furosemide molecules. acs.orgnsu.ruresearchgate.net

For example, multiple polymorphic solvates with DMSO and DMF have been identified. acs.org The conformation of the furosemide molecule, especially concerning the orientation of the furanylmethylamino fragment, varies among these solvate structures. acs.orgnsu.ruresearchgate.net

| Solvent | Abbreviation | Structural Features Noted | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide | DMSO | Multiple polymorphic forms (F-DMSO-I, F-DMSO-II, F-DMSO-III) with layered or channeled structures. | acs.orgacs.org |

| N,N-Dimethylformamide | DMF | Multiple polymorphic forms with layered or channeled structures. | acs.orgacs.org |

| Tetrahydrofuran | THF | Crystal structure solved; previously unreported solvate. | acs.orgfigshare.com |

| 1,4-Dioxane | DIOX | Crystal structure solved for a previously known solvate. | acs.orgfigshare.com |

The study of the desolvation of furosemide solvates reveals that they can serve as precursors to different anhydrous polymorphs of furosemide. acs.orgiucr.orgfigshare.com The outcome of the desolvation process, which involves heating the solvate to remove the solvent molecules, can depend on the specific solvate precursor and even the particle size of the material. acs.orgfigshare.com